molecular formula C7H5N3O B008735 Imidazo[1,2-a]pyrimidine-3-carbaldehyde CAS No. 106012-56-0

Imidazo[1,2-a]pyrimidine-3-carbaldehyde

Cat. No. B008735
M. Wt: 147.13 g/mol
InChI Key: AGFLIUIEUMXSEY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidine-3-carbaldehyde derivatives can be achieved through several methods, including "water-mediated" hydroamination and silver-catalyzed aminooxygenation processes. These methods allow for the efficient production of these compounds without the need for deliberate catalyst addition, showcasing the compound's synthetic accessibility (Darapaneni Chandra Mohan et al., 2013). Additionally, Cu-catalyzed synthesis employing ethyl tertiary amines as carbon sources has been reported, further diversifying the synthetic approaches (C. Rao et al., 2017).

Molecular Structure Analysis

Imidazo[1,2-a]pyrimidine-3-carbaldehyde features a fused ring system that combines the characteristics of both imidazole and pyrimidine rings. This structural fusion imparts unique electronic and steric properties, influencing its reactivity and interactions with various reagents.

Chemical Reactions and Properties

Imidazo[1,2-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including palladium-catalyzed regioselective arylation, showcasing its reactivity towards substitution at the 3-position. This reactivity profile highlights the compound's potential as a versatile intermediate in organic synthesis (Wenjie Li et al., 2003).

Scientific Research Applications

  • Synthetic Chemistry and Drug Development : Imidazo[1,2-a]pyrimidine is notable in synthetic chemistry for its role in chemosynthetic strategies and drug development (Goel, Luxami, & Paul, 2015).

  • Targeting Cellular Processes : These compounds target essential cellular processes, with structural changes altering their effects in mammalian cells. This characteristic is useful for understanding mechanisms of action in cells (Yu et al., 2008).

  • Antibacterial and Antifungal Activities : Derivatives of imidazo[1,2-a]pyrimidine show promising antibacterial and antifungal activities, making them of interest in the development of new antimicrobial agents (Ladani et al., 2009).

  • Antineoplastic Agents : Certain derivatives have shown potential as antineoplastic agents against various cancer cell lines (Abdel-Hafez, 2007).

  • Anti-Inflammatory Properties : Imidazo[1,2-a]pyrimidine derivatives with COX-2 selectivity exhibit anti-inflammatory properties, indicating potential for further medicinal development (Zhou et al., 2008).

  • Aldehyde Oxidase Metabolism in Drug Discovery : Alterations in the heterocycle of imidazo[1,2-a]pyrimidine can reduce metabolism by aldehyde oxidase, beneficial for drug discovery (Linton et al., 2011).

  • Fluorescent Sensors for Zinc Ion : Some biologically active imidazo[1,2-a]pyrimidines can act as selective fluorescent sensors for zinc ions, with implications for environmental monitoring (Rawat & Rawat, 2018).

  • Anti-Corrosion Activity : New derivatives containing imidazo[1,2-a]pyrimidine moiety have been synthesized and shown to possess anti-corrosion activity (Rehan, Al Lami, & Khudhair, 2021).

Future Directions

The synthesis of new condensed heterocycles based on imidazole[1,2-a]pyrimidine-3-carbaldehyde has become an important task due to the broad biological activity spectrum of imidazole, pyrazine, and pyrimidine derivatives . Future research may focus on the development of new approaches to their synthesis, broadening the range of available methods, and reagents for their chemical modification .

properties

IUPAC Name

imidazo[1,2-a]pyrimidine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-5-6-4-9-7-8-2-1-3-10(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFLIUIEUMXSEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2N=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00328054
Record name imidazo[1,2-a]pyrimidine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00328054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-a]pyrimidine-3-carbaldehyde

CAS RN

106012-56-0
Record name Imidazo[1,2-a]pyrimidine-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106012-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name imidazo[1,2-a]pyrimidine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00328054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 14 ml DMF cooled to 0° was added 6.0 g (0.039 mol) phosphorus oxychloride dropwise over 15 minutes, followed by 1.79 g (0.015 mol) imidazo[1,5-a]pyrimidine (1). The resulting mixture was heated at 120° for 0.5 hours and then at 90° for 5 hours. The cooled reaction mixture was then poured onto a mixture of ice water, made basic with 40% NaOH solution and then extracted with 4×100 ml portions of CH2Cl2. The combined organic extracts were dried and the solvent removed in vacuo to give crude (2). This was purified by chromatography on silica gel eluting with CH2Cl2 (97)-isopropanol (3) to give pure (2), m.p. 198°-200°.
Quantity
6 g
Type
reactant
Reaction Step One
Name
imidazo[1,5-a]pyrimidine
Quantity
1.79 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
14 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
HY Saeed, M Farooqui, AN Durrani - Synthetic Communications, 2023 - Taylor & Francis
A simple and highly efficient method adopted for the synthesis of 2-Arylimidazo[1,2-a]pyrimidine-3-carbaldehyde from reaction of 2-phenylimidazo[1,2-a]pyrimidines, with (Vilsmeier–…
Number of citations: 3 www.tandfonline.com
N Al-Lami, Z Amer, RA Ali - Journal of Pharmaceutical Sciences …, 2018 - researchgate.net
New Fourteen compounds were synthesized in four steps. The first step included synthesis of 2-biphenyl fused ring of imidazo (1, 2-a) pyrimidine from the reaction of 2-aminopyrimidine …
Number of citations: 10 www.researchgate.net
AV Borisov, AA Tolmachev, OA Zavada… - Chemistry of …, 2013 - Springer
Synthetic approaches to the construction of bicyclic systems containing the imidazole nucleus have been considered. Methods for obtaining derivatives of imidazo[1,2-a]pyrazine and …
Number of citations: 9 link.springer.com
A Anaflous, N Benchat, M Mimouni… - Letters in Drug …, 2004 - ingentaconnect.com
Imidazopyridines and imidazopyrimidines have been prepared and tested for their antibacterial activity in vitro. Structure activity relationship studies indicate (SAR) that a modulation of …
Number of citations: 82 www.ingentaconnect.com
S Velázquez-Olvera, H Salgado-Zamora… - Acta tropica, 2016 - Elsevier
Giardiasis is a major diarrheal disease found throughout the world, the causative agent being the flagellate protozoan Giardia intestinalis. Infection is more common in children than in …
Number of citations: 11 www.sciencedirect.com
N Benchat, B El-Bali, S Abouricha… - … Direct Working Paper, 2003 - papers.ssrn.com
A series of 3-functionalized imidazo [1, 2-] pyridines (; compounds) and (-pyrimidines)(; compounds) were prepared by condensation of the chlorinated precursors with amino-2-pyridine …
Number of citations: 8 papers.ssrn.com
S Velázquez-Olvera, H Salgado-Zamora… - … Chemistry Letters and …, 2014 - Taylor & Francis
We report an efficient electrolytic procedure for the reduction of aldehydes to primary alcohols in the absence of dimeric products. In this promising approach, based on environmentally …
Number of citations: 4 www.tandfonline.com
M Velázquez-Ponce… - Chemistry …, 2013 - bmcchem.biomedcentral.com
The proton at position 5 of imidazo[1,2-a]pyridines substituted with an angular electron withdrawing group (EWG) at position 3, shows an unusual downfield chemical shift, which is …
Number of citations: 7 bmcchem.biomedcentral.com
SM YASEEN, BB OASSIM… - International Journal of …, 2020 - researchgate.net
The chemical and physical conditions of analysis vvere optimized pH of 4,350 ppm of BlPH, 28ml/min flow rate, 8 minutes as retention time, 60cm reaction coil length, 98uLinjected …
Number of citations: 2 www.researchgate.net
M Vishnuvardhan, IB Sayeed, VL Nayak… - J. Chem. Pharm …, 2017 - academia.edu
A library of imidazopyrimidine-propenone conjugates (8a-8g) were synthesized and evaluated for their antitumor activity against three human cancer cell lines namely prostate (DU-145)…
Number of citations: 2 www.academia.edu

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